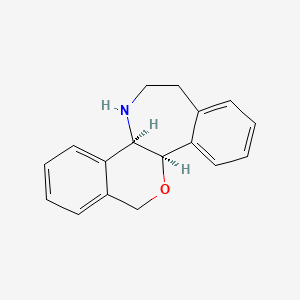
Rheadan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rheadan is a benzazepine alkaloid and a benzazepine alkaloid fundamental parent.
Scientific Research Applications
Developments in Rhea
Recent Updates and Growth Recent updates have significantly expanded the number of reactions in Rhea. Notably, reactions involving complex macromolecules such as proteins, nucleic acids, and other polymers have been included, expanding the utility of Rhea beyond the scope of ChEBI. This expansion is geared towards the functional annotation of enzymes and the description of genome-scale metabolic networks. Rhea's reactions are intricately linked to source literature and are mapped to publicly available enzyme and pathway databases, enhancing its functionality as a tool for the description, analysis, and reconciliation of genome-scale metabolic models (Morgat et al., 2014).
Rhea in 2022
Integration and Website Development In recent years, Rhea has seen substantial improvements in reaction coverage and the adoption of Rhea as the reference vocabulary for enzyme annotation in the UniProt knowledgebase UniProtKB. A new website has been developed, and Rhea's designation as an ELIXIR Core Data Resource marks its importance in the field. These developments are expected to enhance the utility of Rhea significantly as a reference resource for studying and engineering enzymes and the metabolic systems in which they function (Bansal et al., 2021).
properties
Product Name |
Rheadan |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(1R,11R)-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12,14,16-hexaene |
InChI |
InChI=1S/C17H17NO/c1-4-8-15-12(5-1)9-10-18-16-14-7-3-2-6-13(14)11-19-17(15)16/h1-8,16-18H,9-11H2/t16-,17-/m1/s1 |
InChI Key |
CNCWDNRLFCEIRN-IAGOWNOFSA-N |
Isomeric SMILES |
C1CN[C@H]2[C@@H](C3=CC=CC=C31)OCC4=CC=CC=C24 |
Canonical SMILES |
C1CNC2C(C3=CC=CC=C31)OCC4=CC=CC=C24 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



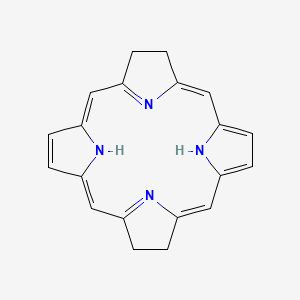
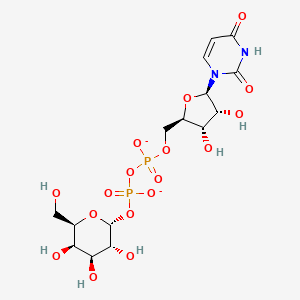
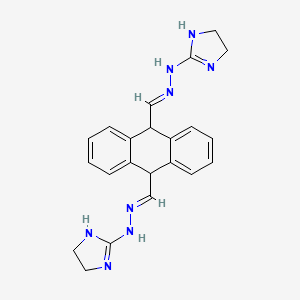
![1-(3-chloro-2-methylphenyl)-3-[(E)-[4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1244337.png)

![1-[(2-Pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B1244341.png)
![3-Cyano-2-methoxy-naphthalene-1-carboxylic acid {2-(3,4-dichloro-phenyl)-4-[4-(2-methanesulfinyl-phenyl)-piperidin-1-yl]-butyl}-methyl-amide](/img/structure/B1244342.png)
![4-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]amino}-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1244343.png)
![3-[(cyclopropylcarbonyl)amino]-N-[2-(dimethylamino)ethyl]-4-[4-(5-methyl-1h-imidazol-4-yl)piperidin-1-yl]benzamide](/img/structure/B1244344.png)
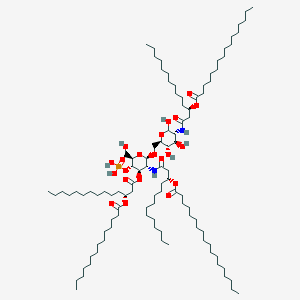
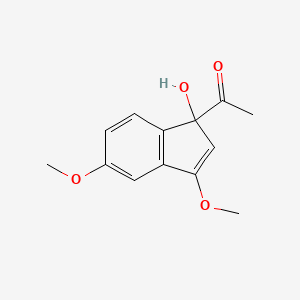
![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
